molecular formula C23H26N2O4S B4106370 ethyl 4-(3,4-diethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(3,4-diethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4106370
M. Wt: 426.5 g/mol
InChI Key: GZQJIBCKPWZDCC-UHFFFAOYSA-N
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Description

The compound belongs to the pyrimidine derivative family, known for its versatile chemical properties and potential pharmacological activities. Pyrimidine derivatives are synthesized through various chemical reactions, featuring a core structure that allows for a wide range of chemical modifications.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including our compound, typically involves multistep reactions, such as the Biginelli reaction, which is a three-component cyclocondensation involving an aldehyde, a β-keto ester, and urea or thiourea. This method provides a straightforward approach to constructing the pyrimidine ring system. Researchers have developed various modifications to this reaction, employing different catalysts and conditions to enhance yield and selectivity (H. Nagarajaiah & N. Begum, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by X-ray crystallography, revealing detailed conformational data such as dihedral angles and bond lengths. These compounds often exhibit a twist-boat conformation, with significant interactions stabilizing the crystal structure, including C-H…O, N-H…S, and C-H…π interactions, which are crucial for understanding the compound's reactivity and properties (H. Nagarajaiah & N. Begum, 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, properties, and potential applications. It could also be interesting to explore its biological activity if it’s intended for use as a drug .

properties

IUPAC Name

ethyl 4-(3,4-diethoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-4-27-17-13-12-16(14-18(17)28-5-2)21-19(22(26)29-6-3)20(24-23(30)25-21)15-10-8-7-9-11-15/h7-14,21H,4-6H2,1-3H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQJIBCKPWZDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(3,4-diethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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ethyl 4-(3,4-diethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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ethyl 4-(3,4-diethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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ethyl 4-(3,4-diethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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ethyl 4-(3,4-diethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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ethyl 4-(3,4-diethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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